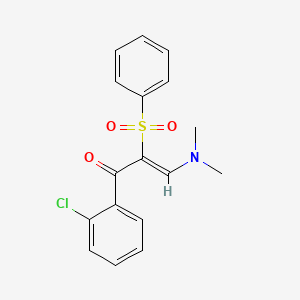

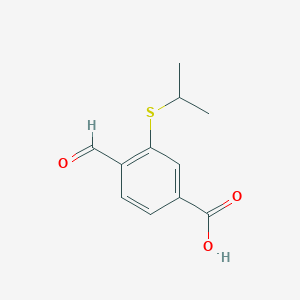

![molecular formula C19H17NO2 B2724165 {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate CAS No. 338422-64-3](/img/structure/B2724165.png)

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate (BNMA) is an organic compound used in chemical synthesis and research experiments. BNMA is an anion that is formed when a nucleophile, such as an alkoxide, reacts with a protonated amine. BNMA is most commonly used in the synthesis of organic compounds, such as pharmaceuticals, and in research experiments. BNMA is also used in the synthesis of polymers, as a catalyst, and in the production of inorganic compounds.

Aplicaciones Científicas De Investigación

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is used in a wide range of scientific research applications. It is used as a catalyst in organic synthesis, in the production of polymers, and in the synthesis of inorganic compounds. {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is also used in the synthesis of pharmaceuticals, such as antibiotics, and in the synthesis of biomolecules, such as proteins. In addition, {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is used in the synthesis of materials for medical devices, such as implants, and in the synthesis of materials for energy storage, such as batteries.

Mecanismo De Acción

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate acts as a nucleophile in the reaction between an alkoxide and a protonated amine. The alkoxide donates a pair of electrons to the protonated amine, forming a bond between the two molecules. The resulting product is {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate, which is a stable anion.

Biochemical and Physiological Effects

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is not known to have any significant biochemical or physiological effects. It is generally regarded as safe for use in research experiments and is not known to be toxic or hazardous.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate has several advantages for use in research experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a wide range of solvents and temperatures. It is also non-toxic and non-hazardous, making it safe for use in laboratory experiments. However, {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is not suitable for use in reactions that require high temperatures or high concentrations of reactants, as it is not stable in these conditions.

Direcciones Futuras

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate has potential applications in a wide range of fields, including organic synthesis, polymer synthesis, inorganic synthesis, pharmaceutical synthesis, biomolecule synthesis, medical device synthesis, and energy storage. It could also be used in the synthesis of novel materials, such as polymeric materials with unique properties. In addition, {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate could be used in the development of new catalysts for organic synthesis and in the development of new methods for the synthesis of pharmaceuticals and biomolecules. Finally, {[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate could be used in the development of new materials for energy storage, such as batteries and fuel cells.

Métodos De Síntesis

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate is synthesized through a reaction between an alkoxide and a protonated amine. The alkoxide is typically a tertiary alkoxide, such as t-butoxide or methyl ethoxide, and the amine is typically a primary or secondary amine, such as ethylamine or methylamine. The reaction is typically carried out in a solvent, such as tetrahydrofuran or acetonitrile, at a temperature of 0-50°C. The reaction is typically complete within 1-2 hours, and the product is a white solid that is soluble in organic solvents.

Propiedades

IUPAC Name |

N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-20(21)13-18-17-10-6-5-9-16(17)11-12-19(18)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDFNOKHFYVIHI-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C/C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666374 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)

![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)

![3-(Tert-butyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2724091.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)

![6-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2724099.png)

![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)